[(2,2-Dimethylcyclopentyl)methyl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-dimethylcyclopentyl)methylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by a cyclopentane ring substituted with two methyl groups and a methylamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethylcyclopentyl)methylamine hydrochloride typically involves the reductive amination of [(2,2-dimethylcyclopentyl)methyl]amine with formaldehyde and hydrogen chloride. The reaction is carried out under mild conditions using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
On an industrial scale, the production of (2,2-dimethylcyclopentyl)methylamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,2-dimethylcyclopentyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
(2,2-dimethylcyclopentyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of (2,2-dimethylcyclopentyl)methylamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can modulate biochemical pathways. Its molecular targets include various enzymes involved in amine metabolism .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar structure but lacks the dimethyl substitution.
Methylcyclopentylamine: Similar but with a different substitution pattern.
Dimethylcyclopentylamine: Lacks the methylamine group.
Uniqueness
(2,2-dimethylcyclopentyl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyclopentane ring and the methylamine group makes it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C9H20ClN |
---|---|
Molecular Weight |
177.71 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclopentyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2)6-4-5-8(9)7-10-3;/h8,10H,4-7H2,1-3H3;1H |
InChI Key |
STBWHERZVFBAPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1CNC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.